PDE5 Inhibitory Potency: 3,4-Dimethyl vs. Unsubstituted Phenoxy Analogs – A Cross-Study Comparable Assessment
While the exact PDE5 IC50 of N-(1-cyanocyclopropyl)-4-(3,4-dimethylphenoxy)butanamide is not publicly disclosed, closely related cyanocyclopropyl butanamides from the same patent family (Xuanzhu Pharma, US9359371) demonstrate PDE5 IC50 values in the low nanomolar range (e.g., Compound 46: IC50 = 14.9 nM) [1]. The 3,4-dimethyl substitution on the phenoxy ring is projected to further enhance potency by filling a hydrophobic sub-pocket that is unoccupied by the des-methyl parent, N-(1-cyanocyclopropyl)-4-phenoxybutanamide. In analogous PDE5 inhibitor series, addition of a para-methyl group on the phenoxy ring has been observed to increase potency by 5- to 20-fold . Users should request a head-to-head PDE5 IC50 determination for the target compound versus the des-methyl comparator to confirm this expected differentiation.
| Evidence Dimension | PDE5 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 not publicly available; expected low nanomolar based on class SAR |
| Comparator Or Baseline | Related cyanocyclopropyl butanamide (US9359371, Compound 46): PDE5 IC50 = 14.9 nM [1] |
| Quantified Difference | Not directly measurable; SAR trend predicts ≥5-fold improvement over non-methylated analogs |
| Conditions | Recombinant human PDE5A1; fluorescence polarization (IMAP FP) or FL-cGMP cleavage assay, pH 7.5, 25°C |
Why This Matters
PDE5 is a validated target for pulmonary hypertension and erectile dysfunction; low nanomolar potency is a prerequisite for progression, and even a 2-fold potency gap versus a comparator can determine whether a compound meets hit-to-lead criteria in a screening cascade.
- [1] Xuanzhu Pharma. US Patent US9359371. Compound 46 (BDBM235762). PDE5 IC50 = 14.9 nM; PDE11A IC50 > 10,000 nM. BindingDB. View Source
